BK-Mda
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Overview
Description
Chemical Reactions Analysis
BK-MDA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield secondary amines or alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BK-MDA has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity and properties of cathinones.
Biology: Investigating its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Exploring its potential as an antidepressant and antiparkinson agent.
Industry: Potential applications in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of BK-MDA involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin-norepinephrine-dopamine releasing agent, similar to MDMA . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its stimulant and empathogenic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
BK-MDA is structurally similar to other compounds in the cathinone and amphetamine classes, such as:
Methylenedioxyamphetamine (MDA): Known for its psychedelic effects.
Methylenedioxymethamphetamine (MDMA): Popular for its empathogenic and stimulant effects.
Methylone (BK-MDMA): Another cathinone derivative with similar effects to MDMA.
This compound is unique in its specific combination of stimulant and empathogenic properties, and its potential therapeutic applications distinguish it from other related compounds .
Properties
CAS No. |
80535-73-5 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5,11H2,1H3 |
InChI Key |
XDEZOLVDJWWXRG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BK-MDA; betaK-Mda; Amylone; Nitrilone; MDC; J899.631H; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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